An In-depth Technical Guide to Tert-butyl 2-ethylhydrazinecarboxylate: Synthesis and Properties
An In-depth Technical Guide to Tert-butyl 2-ethylhydrazinecarboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-ethylhydrazinecarboxylate, a hydrazine derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a proposed synthetic pathway based on established chemical transformations of related compounds. The guide also presents its known properties and offers detailed, plausible experimental protocols.
Compound Overview
Tert-butyl 2-ethylhydrazinecarboxylate is a Boc-protected hydrazine derivative. The tert-butoxycarbonyl (Boc) protecting group makes it a stable and versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Hydrazine derivatives are known to be important pharmacophores and are present in a variety of biologically active compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O₂ | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem |
| IUPAC Name | tert-butyl 2-ethylhydrazine-1-carboxylate | PubChem |
| CAS Number | 11194489 (CID) | PubChem |
| Physical Form | Expected to be a solid or oil at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred |
Proposed Synthesis
A reliable method for the synthesis of tert-butyl 2-ethylhydrazinecarboxylate is the reductive amination of acetaldehyde with tert-butyl carbazate. This two-step, one-pot procedure involves the formation of a hydrazone intermediate, which is then reduced in situ to the desired product.
An alternative, though potentially less selective, method is the direct alkylation of tert-butyl carbazate with an ethylating agent such as ethyl iodide or ethyl bromide. This approach may lead to over-alkylation and require more rigorous purification.
Proposed Synthetic Pathway: Reductive Amination
The reductive amination pathway is generally preferred due to its high selectivity and milder reaction conditions.
Caption: Proposed two-step synthesis of tert-butyl 2-ethylhydrazinecarboxylate via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol details the synthesis of tert-butyl 2-ethylhydrazinecarboxylate via reductive amination of acetaldehyde with tert-butyl carbazate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Tert-butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | 13.22 g | 0.1 |
| Acetaldehyde | C₂H₄O | 44.05 | 4.85 g (6.2 mL) | 0.11 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 25.4 g | 0.12 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 5.7 mL | 0.1 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~150 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
Procedure
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butyl carbazate (13.22 g, 0.1 mol) and dissolve in dichloromethane (200 mL).
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Addition of Acetaldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (4.85 g, 0.11 mol) to the stirred solution.
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Hydrazone Formation: Add glacial acetic acid (5.7 mL, 0.1 mol) to the reaction mixture. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the hydrazone intermediate.
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Reduction: Cool the reaction mixture back to 0 °C. In portions, slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) over 30 minutes, ensuring the temperature does not exceed 10 °C.
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Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).
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Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (~150 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 2-ethylhydrazinecarboxylate.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of tert-butyl 2-ethylhydrazinecarboxylate.
Spectral Data (Representative)
As authentic spectra for tert-butyl 2-ethylhydrazinecarboxylate are not available, the following are representative ¹H NMR and ¹³C NMR data for a structurally similar compound, tert-butyl 2-methylhydrazinecarboxylate. These can serve as a reference for the characterization of the target compound.
¹H NMR (CDCl₃, 400 MHz): δ 6.25 (br s, 1H, NH), 3.50 (q, J = 7.2 Hz, 2H, CH₂), 2.95 (br s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ 156.5 (C=O), 80.5 (C(CH₃)₃), 45.0 (CH₂), 28.3 (C(CH₃)₃), 14.5 (CH₃).
Applications in Drug Development
N-alkylated Boc-protected hydrazines are valuable intermediates in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The ethyl group in tert-butyl 2-ethylhydrazinecarboxylate can introduce favorable pharmacokinetic properties. Potential applications include:
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Synthesis of Pyrazoles and Pyrazolones: These are common motifs in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
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Preparation of Triazoles and Tetrazoles: These heterocycles are found in a wide range of drugs, including antifungals and antihypertensives.
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Amide Bond Isosteres: The hydrazine moiety can be incorporated into peptide-based drugs to modify their stability and activity.
Safety and Handling
Hydrazine derivatives should be handled with care as they can be toxic and potentially carcinogenic.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood.
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Handling: Avoid inhalation, ingestion, and skin contact.
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Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles. It should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken.
